1-(4,5-Difluoro-2-Methylphenyl)-1-Butanone
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Overview
Description
1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- is an organic compound with the molecular formula C11H12F2O It is a derivative of butanone, where the phenyl ring is substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- typically involves the reaction of 4,5-difluoro-2-methylbenzene with butanone under specific conditions. The reaction may require a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- exerts its effects involves interactions with specific molecular targets. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-BUTANONE, 1-(4-FLUORO-2-METHYLPHENYL)-
- 1-BUTANONE, 1-(4,5-DICHLORO-2-METHYLPHENYL)-
- 1-BUTANONE, 1-(4,5-DIMETHYL-2-METHYLPHENYL)-
Uniqueness
1-BUTANONE, 1-(4,5-DIFLUORO-2-METHYLPHENYL)- is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical properties compared to other similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(4,5-difluoro-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H12F2O/c1-3-4-11(14)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ISZTWULBXCOOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)F)F |
Origin of Product |
United States |
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